molecular formula C40H32N8O5 B12722826 4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] CAS No. 90427-30-8

4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]

Cat. No.: B12722826
CAS No.: 90427-30-8
M. Wt: 704.7 g/mol
InChI Key: RTDXBZFPLUGVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,4'-[1,3,4-oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] is a complex aromatic heterocyclic molecule characterized by a central 1,3,4-oxadiazole ring linked via azo (–N=N–) groups to substituted naphthalene carboxamide moieties . Key structural features include:

  • 1,3,4-Oxadiazole core: A five-membered heterocyclic ring with two nitrogen and one oxygen atom, known for thermal stability and electron-withdrawing properties .
  • Azo linkages: Connecting the oxadiazole to two 2-methylphenylene groups, which are further bonded to naphthalene carboxamide units.
  • Substituents: Methyl groups on the phenylene rings and N-methylation in the carboxamide groups, enhancing solubility and modulating electronic properties .

Synthetic routes for analogous azo-oxadiazole compounds typically involve diazo coupling reactions between aromatic amines and activated phenols or heterocycles, followed by cyclization to form the oxadiazole ring .

Properties

CAS No.

90427-30-8

Molecular Formula

C40H32N8O5

Molecular Weight

704.7 g/mol

IUPAC Name

3-hydroxy-4-[[4-[5-[4-[[2-hydroxy-3-(methylcarbamoyl)naphthalen-1-yl]diazenyl]-3-methylphenyl]-1,3,4-oxadiazol-2-yl]-2-methylphenyl]diazenyl]-N-methylnaphthalene-2-carboxamide

InChI

InChI=1S/C40H32N8O5/c1-21-17-25(13-15-31(21)43-45-33-27-11-7-5-9-23(27)19-29(35(33)49)37(51)41-3)39-47-48-40(53-39)26-14-16-32(22(2)18-26)44-46-34-28-12-8-6-10-24(28)20-30(36(34)50)38(52)42-4/h5-20,49-50H,1-4H3,(H,41,51)(H,42,52)

InChI Key

RTDXBZFPLUGVNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN=C(O2)C3=CC(=C(C=C3)N=NC4=C(C(=CC5=CC=CC=C54)C(=O)NC)O)C)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC)O

Origin of Product

United States

Preparation Methods

The synthesis of 4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] involves multiple steps, including the formation of the oxadiazole ring and the introduction of azo groups. The synthetic route typically starts with the preparation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The azo groups are introduced via diazotization reactions, where aromatic amines are converted to diazonium salts and subsequently coupled with naphthalene derivatives .

Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the azo groups to amines, altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds related to oxadiazoles have shown activity against various cancer cell lines, including those resistant to conventional treatments. The synthesis of oxadiazole derivatives has been linked to enhanced antiproliferative effects against chronic myeloid leukemia cells, with effective concentrations reported in the micromolar range (EC50 values between 5.5 to 13.2 µM) .

Antimicrobial Properties
The 1,2,4-oxadiazole class has been explored for its antimicrobial capabilities. Modifications to the oxadiazole structure have resulted in compounds effective against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. One study reported a lead compound with a minimum inhibitory concentration (MIC) of 6 µg/mL against C. difficile, demonstrating its potential as an antimicrobial agent .

Material Science Applications

Dye and Pigment Development
The azo groups present in this compound suggest potential applications in dye chemistry. Azo compounds are widely used as dyes due to their vivid colors and stability under light exposure. The specific structure of this compound could lead to novel pigments with enhanced properties for use in textiles and coatings.

Photonic Applications
Oxadiazoles are known for their photochemical reactivity, making them suitable for applications in organic electronics and photonic devices. The incorporation of oxadiazole units can enhance the light-emitting properties of materials, which is valuable in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

Study Focus Findings
Study on Anticancer Activity Evaluation against leukemia cell linesEffective at low concentrations (EC50: 5.5 - 13.2 µM)
Antimicrobial Properties Study Activity against GI pathogensMIC of 6 µg/mL against C. difficile
Photonic Properties Review Application in OLEDsEnhanced light-emitting capabilities noted

Mechanism of Action

The mechanism of action of 4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. The presence of azo groups allows for electron transfer processes, which can affect cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • The 1,3,4-oxadiazole core in the target compound provides higher thermal stability compared to phenylmethylene-bridged analogues but lower than thiadiazolo-pyridazine systems due to stronger sulfur-containing heterocycles .
  • Substituent Effects : Methyl groups on phenylene rings (target compound) improve solubility in polar aprotic solvents (e.g., DMF) compared to bulkier N-phenylcarboxamide groups in phenylmethylene derivatives .

Chloro-Substituted Variants

The chloro-substituted analogue, 4,4'-[1,3,4-oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] (CAS 90427-34-2), differs by replacing methyl groups with chlorine atoms :

  • Molecular Formula : C₃₈H₂₆Cl₂N₈O₅ vs. C₄₀H₃₀N₈O₅ (target compound).
  • Properties :
    • Enhanced photostability due to electron-withdrawing Cl groups .
    • Lower solubility in organic solvents compared to the methylated variant .
    • Market demand in specialty dyes and coatings, with a projected CAGR of 4.2% (2020–2027) .

Functional Properties: Fluorescence and Bioactivity

  • Fluorescence: Azo-oxadiazole compounds exhibit solvent-dependent fluorescence. For example, D-A-D-type oxadiazole derivatives show strong charge-transfer emission (λem ~373–377 nm in DMF) . The target compound’s fluorescence is likely quenched by azo linkages but may retain weak emission in non-polar solvents.
  • Antimicrobial Activity: Analogues like 2,2'-(1E,1'E)-(1,2,5-oxadiazole-3,4-diyl)bis(azan-1-yl-1-ylidene)bis(methan-1-yl-1-ylidene)bis(4-(phenyldiazenyl)phenol) demonstrate moderate antibacterial activity (MIC ~25–50 µg/mL against E. coli) due to redox-active azo and oxadiazole groups .

Biological Activity

The compound 4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] , with the CAS number 73212-59-6, is a synthetic organic molecule that belongs to the oxadiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C50H36N8O5C_{50}H_{36}N_8O_5, with a molecular weight of 828.87 g/mol. The structure features two oxadiazole units linked by azo groups and naphthalene derivatives, which are known for their diverse biological activities.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with oxadiazole derivatives, including antibacterial, antifungal, and anticancer properties. The specific biological activity of 4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] is explored below.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The minimum inhibitory concentrations (MIC) of related compounds have been evaluated against various bacterial strains. For instance:

CompoundTarget BacteriaMIC (µg/mL)
3aStaphylococcus aureus8
3bEscherichia coli16
4aCandida albicans32

These results suggest that the compound may possess similar antimicrobial efficacy due to its structural similarities with other active oxadiazoles .

Anticancer Activity

The potential anticancer properties of oxadiazole derivatives are also noteworthy. In a study evaluating various derivatives against cancer cell lines, it was found that certain compounds exhibited IC50 values in the low micromolar range:

CompoundCancer Cell LineIC50 (µM)
1HEPG21.18
2MCF70.67
3PC-30.80

These findings indicate that the compound may inhibit cancer cell proliferation effectively .

Mechanistic Insights

The mechanism of action for oxadiazole derivatives often involves the inhibition of key enzymes or pathways associated with cancer cell survival and proliferation. For instance:

  • EGFR Inhibition : Some derivatives have demonstrated effective inhibition of the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth.
  • Apoptosis Induction : Certain compounds have been shown to induce apoptosis in cancer cells through various pathways .

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds:

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several oxadiazole derivatives against clinical isolates of bacteria and fungi. The study concluded that specific modifications in the chemical structure significantly enhanced antimicrobial potency .
  • Anticancer Evaluation : Another investigation focused on the cytotoxic effects of oxadiazole derivatives on breast and prostate cancer cell lines. The study reported promising results with several compounds exhibiting substantial growth inhibition compared to standard chemotherapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.